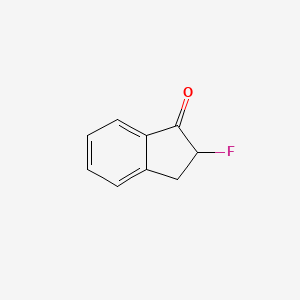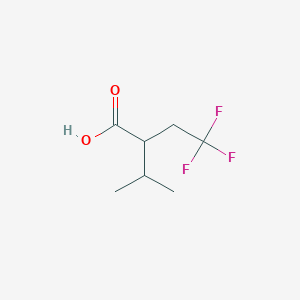
(S)-2-甲基哌啶(2R,3R)-2,3-二羟基琥珀酸
描述
“(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” is a complex organic compound. The (S)-2-Methylpiperidine part of the molecule indicates the presence of a 2-Methylpiperidine group with a specific spatial configuration denoted by (S). The (2R,3R)-2,3-dihydroxysuccinate part indicates a 2,3-dihydroxysuccinate group with a specific spatial configuration denoted by (2R,3R) .
Molecular Structure Analysis
The molecular structure of “(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” would be determined by the specific arrangement of atoms in the molecule. The (S), (2R), and (3R) notations indicate the configuration of the stereocenters in the molecule .科学研究应用
化学和药理学
这种化合物是4-苯胺基哌啶类阿片类药物中的一个有趣成员。对这种化合物及其立体异构体的研究,特别是关注3-甲基和4-丙酰苯胺基取代基,揭示了结构变化对生物活性的显著影响。这种化合物特定立体异构体的独特活性表明它们可以作为分子探针,用于研究受体介导的现象,特别是在理解配体-受体相互作用参数如结合亲和力、效力、功效和内在功效方面。这种详细的理解对于为特定受体开发精细的药效团至关重要(Brine et al., 1997)。
药物发现和合成
螺环哌啶类化合物,包括与(S)-2-甲基哌啶(2R,3R)-2,3-二羟基琥珀酸酯相关的结构,在药物发现项目中变得越来越受欢迎。它们独特的三维化学空间得到了广泛探索。用于构建螺环哌啶类化合物的方法,包括在预先形成的哌啶环上形成螺环,突显了这种化合物在合成新型治疗剂方面的重要性(Griggs, Tape, & Clarke, 2018)。
神经药理学
这种化合物及其类似物在神经药理学中显示出潜力。一项关注AR-A000002的衍生物的研究强调了其作为选择性5-HT1B拮抗剂的作用。该化合物的抗焦虑和抗抑郁潜力表明了这种化学类别在治疗焦虑和情感障碍方面的更广泛治疗前景,为(S)-2-甲基哌啶(2R,3R)-2,3-二羟基琥珀酸酯及其衍生物在神经药理学应用中的用途提供了见解(Hudzik et al., 2003)。
作用机制
Target of Action
The primary target of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, also known as (2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that can cause various diseases due to its biofilm and virulence factors .
Mode of Action
The compound interacts with its target by inhibiting the formation of biofilms and reducing the virulence of Staphylococcus aureus . Microscopic observations have shown that the compound can significantly inhibit the formation of biofilms by Staphylococcus aureus, leading to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . In addition, after treatment with sub-inhibitory concentrations of the compound, the hemolytic activity of Staphylococcus aureus was reduced to 32.7% .
Biochemical Pathways
The compound induces the differential expression of 262 genes and 669 proteins . Many down-regulated genes and proteins related to surface proteins are involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinant proteins (IsdA, IsdB, and IsdC), fibronectin-binding proteins (FnbA, FnbB), and serine protease . At the same time, the compound regulates a wide range of genes and proteins, which are rich in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .
Result of Action
The compound’s action results in the significant inhibition of biofilm formation and a reduction in the virulence of Staphylococcus aureus . This leads to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . Furthermore, the compound’s action results in the down-regulation of many genes and proteins related to surface proteins that are involved in biofilm formation .
Action Environment
The action, efficacy, and stability of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of metal ions can significantly affect the antibacterial activity of the compound
生化分析
Biochemical Properties
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to active sites of enzymes and receptors. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific biochemical context .
Cellular Effects
The effects of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling pathways such as AMPK and mTOR, which are critical for cellular energy homeostasis and growth . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .
Molecular Mechanism
At the molecular level, (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . This modulation can affect overall metabolic homeostasis and energy balance within cells .
Transport and Distribution
The transport and distribution of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABJXMUDFOITG-AEIDMOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481544 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36702-48-4 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



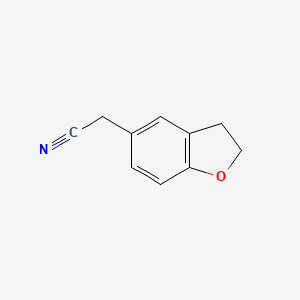
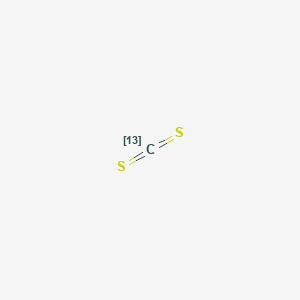


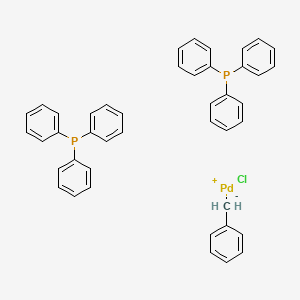
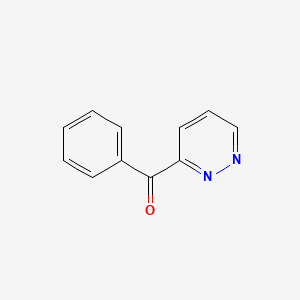
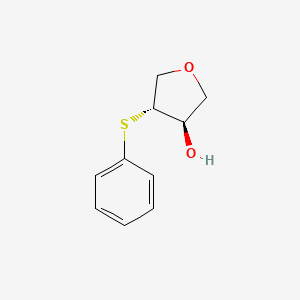


![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)


